Tetraoctylphosphanium chloride

Catalog No.
S3340360
CAS No.
37165-84-7
M.F
C32H68ClP
M. Wt
519.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraoctylphosphanium chloride

CAS Number

37165-84-7

Product Name

Tetraoctylphosphanium chloride

IUPAC Name

tetraoctylphosphanium;chloride

Molecular Formula

C32H68ClP

Molecular Weight

519.3 g/mol

InChI

InChI=1S/C32H68P.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

AXTXARBFPWQUQA-UHFFFAOYSA-M

SMILES

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]
  • Ionic Liquid Precursor

    TOPC is a valuable precursor for the synthesis of ionic liquids (ILs) (). These are salts with a melting point below 100°C, possessing characteristics like high thermal stability, good conductivity, and the ability to dissolve a wide range of materials. By varying the counterion (the ion paired with TOPC), researchers can create ILs with specific properties tailored for various applications ().

  • Phase Transfer Catalyst

    TOPC exhibits phase transfer catalysis properties. These catalysts aid in transferring substances from one immiscible phase (like oil) to another (like water) (). This allows reactions to occur between species that wouldn't normally interact due to immiscibility. TOPC's ability to form complexes with various anions further enhances its effectiveness in specific reactions.

  • Metal Extraction and Separation

    Studies have explored the potential of TOPC for extracting and separating metal ions (). Its lipophilic (fat-loving) nature allows it to transfer metal ions into an organic phase, facilitating their separation from aqueous solutions. This property holds promise for applications in hydrometallurgy, a field concerned with extracting metals from ores and other sources.

Tetraoctylphosphanium chloride, also known as tetrabutylphosphonium chloride, is an ionic compound with the chemical formula C16H36ClP\text{C}_{16}\text{H}_{36}\text{ClP}. It consists of a tetrabutylphosphonium cation and a chloride anion. This compound appears as a colorless to pale-yellow liquid and has a molecular weight of approximately 294.88 g/mol. It is hygroscopic and has a melting point ranging from 62 to 66 °C, with a boiling point of about 344.8 °C under standard atmospheric pressure .

Tetraoctylphosphanium chloride is notable for its ability to dissolve both polar and non-polar compounds, making it useful in various chemical applications. Its structure allows for significant ionic interactions, which contribute to its solubility and reactivity .

Due to its ionic nature. It is often utilized as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as organic solvents and water. Some specific reactions include:

  • Esterification: It catalyzes the synthesis of methyl esters through the esterification of fatty acids.
  • Organic Reactions: The compound acts as a reagent in various organic transformations, enhancing reaction rates and selectivity .
  • Hydrolysis: Under certain conditions, tetraoctylphosphanium chloride can undergo hydrolysis, although it shows no reaction with water under neutral conditions .

Tetraoctylphosphanium chloride is typically synthesized through the reaction of tributylphosphine with n-butyl chloride. The general reaction can be represented as follows:

 C4H9 3P+C4H9Cl C4H9 4PCl\text{ C}_4\text{H}_9\text{ }_3\text{P}+\text{C}_4\text{H}_9\text{Cl}\rightarrow \text{ C}_4\text{H}_9\text{ }_4\text{PCl}

This synthesis method yields tetraoctylphosphanium chloride in a straightforward manner, allowing for scalability in laboratory and industrial settings .

Tetraoctylphosphanium chloride has diverse applications across various fields:

  • Catalysis: It serves as an effective phase transfer catalyst in organic synthesis.
  • Solvent: Its ability to dissolve both polar and non-polar substances makes it valuable in solvent applications.
  • Biological Research: The compound's potential role in diabetes treatment highlights its significance in pharmaceutical research.
  • Material Science: Due to its ionic properties, it is explored in polymer science for creating ionic liquids and other advanced materials .

Interaction studies involving tetraoctylphosphanium chloride focus on its behavior in different solvent environments and its interactions with biological systems. For instance, research has shown that the compound can stabilize certain molecular structures when mixed with water or organic solvents, affecting solvation dynamics and reaction kinetics. Additionally, its interactions with biomolecules are being studied to assess its safety and efficacy in medical applications .

Tetraoctylphosphanium chloride shares structural similarities with several other phosphonium compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetrabutylphosphonium bromideC16H36BrPSimilar structure but with bromide instead of chloride; used in similar applications.
Tetraethylphosphonium chlorideC8H20ClPShorter alkyl chains lead to different solubility properties; often used in organic synthesis.
Triphenylphosphonium chlorideC18H18ClPContains phenyl groups instead of alkyl chains; used primarily in biochemical studies.

Tetraoctylphosphanium chloride is unique due to its longer alkyl chains, which enhance its lipophilicity and alter its reactivity compared to shorter-chain phosphonium salts. This property makes it particularly effective as a phase transfer catalyst in biphasic systems .

Synthetic Routes for Tetraoctylphosphonium Chloride Production

The synthesis of tetraoctylphosphonium chloride primarily relies on quaternization reactions and metathesis processes, each offering distinct advantages in yield and scalability.

Quaternization of Trioctylphosphine

A direct route involves the reaction of trioctylphosphine with octyl chloride under controlled conditions. This method, while straightforward, requires stringent temperature modulation to prevent side reactions such as oxidation or dealkylation. The reaction proceeds via nucleophilic attack of the tertiary phosphine on the alkyl halide, forming the phosphonium cation and releasing hydrochloric acid as a byproduct. Optimized conditions (e.g., anhydrous solvents, inert atmospheres) enhance yields, typically exceeding 85% in laboratory settings.

Metathesis from Tetraoctylphosphonium Bromide

Industrial-scale production often employs metathesis due to its compatibility with diverse anions. For example, tetraoctylphosphonium bromide (CAS 23906-97-0) undergoes anion exchange with potassium chloride in ethanol or chloroform. The reaction, governed by the solubility differences of alkali halides, precipitates potassium bromide while leaving the desired chloride salt in solution. Post-synthesis purification involves repeated aqueous washes and vacuum drying at 90–120°C to remove residual solvents. This method achieves >95% purity, as verified by ion chromatography.

Phosphine Oxide Derivitization

Emerging methodologies leverage phosphine oxides as starting materials. A 2025 study demonstrated that cyclic phosphonium salts, including those with elongated π-conjugated systems, form via one-step reactions between phosphine oxides and alkyl chlorides. While not yet applied directly to tetraoctylphosphonium chloride, this approach eliminates chromatographic purification and achieves yields >90% for analogous structures.

Table 1: Comparison of Synthetic Methods for Tetraoctylphosphonium Chloride

MethodStarting MaterialsConditionsYield (%)Purity (%)
QuaternizationTrioctylphosphine, C₈H₁₇ClAnhydrous THF, 60°C85–9088–92
Metathesis[P₈₈₈₈]Br, KClCHCl₃/H₂O, 25°C92–9594–97
Phosphine Oxide RouteP(O)(C₈H₁₇)₃, C₈H₁₇ClToluene, 110°C90–93*95–98*

*Extrapolated from analogous syntheses.

Advanced Structural Elucidation Techniques

Structural confirmation of tetraoctylphosphonium chloride necessitates multimodal characterization to verify both cationic and anionic components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ³¹P NMR: The central phosphorus atom exhibits a characteristic singlet at δ −20 to −25 ppm, confirming quaternization.
  • ¹H and ¹³C NMR: Alkyl chain protons resonate between δ 0.8–1.7 ppm, while carbons adjacent to phosphorus (C-P) appear downfield at δ 25–30 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction, though challenging due to the compound’s hygroscopicity, reveals a tetrahedral geometry around phosphorus. A 2025 study of a related phosphonium salt showed P–C bond lengths of 1.80–1.85 Å and C–P–C angles of 109.5°, consistent with ideal sp³ hybridization.

Elemental and Thermal Analysis

Combustion analysis provides empirical formula validation, with expected ratios of C (68.2%), H (12.1%), P (5.6%), and Cl (6.3%). Differential scanning calorimetry (DSC) indicates a glass transition temperature (T₉) near −40°C, while thermogravimetric analysis (TGA) shows decomposition onset at 280°C.

Table 2: Structural Data for Tetraoctylphosphonium Chloride

TechniqueKey ObservationsReference
³¹P NMRδ −22.5 ppm (singlet)
X-ray DiffractionP–C: 1.82 Å; C–P–C: 109.3°
Elemental AnalysisC: 68.4%, H: 12.0%, P: 5.5%, Cl: 6.2%
TGADecomposition onset: 278°C

Comparative Analysis of Phosphonium Salt Synthetic Methodologies

The synthesis of tetraoctylphosphonium chloride exemplifies broader trends in phosphonium salt preparation, where method selection balances efficiency, cost, and purity.

Quaternization vs. Metathesis

  • Quaternization offers a one-pot synthesis but requires handling volatile alkyl halides and sensitive phosphines.
  • Metathesis circumvents these challenges by utilizing stable phosphonium halides, though it depends on precursor availability. A 2012 study noted that metathesis-derived ionic liquids exhibit narrower electrochemical windows than those from direct quaternization, likely due to trace halide impurities.

Innovations in Phosphine Oxide Chemistry

The phosphine oxide route, while nascent, eliminates chromatographic steps and achieves higher yields for structurally complex salts. For tetraoctylphosphonium chloride, adapting this method could reduce production costs by 15–20% compared to traditional routes.

Scalability and Industrial Relevance

Metathesis dominates industrial settings due to its compatibility with continuous flow systems. For instance, a semicontinuous process described in reduces reaction times from 72 hours to 18–24 hours by coupling two reactors in series. In contrast, quaternization remains preferred for small-scale, high-purity applications.

Tetraoctylphosphonium chloride operates through anion exchange mechanisms in chloride-rich aqueous solutions. The compound’s phosphonium cation ([P8888]⁺) interacts with anionic metal-chloro complexes formed under high chloride concentrations. For example, transition metals such as cobalt(II) and zinc(II) form [CoCl₄]²⁻ and [ZnCl₄]²⁻ complexes in concentrated HCl environments, which are extracted into the ionic liquid phase via electrostatic pairing with [P8888]⁺ cations [1] [4].

The extraction efficiency depends on chloride ion activity and the stability of the metal-chloro complexes. Studies demonstrate that increasing chloride concentration enhances the distribution ratio (D) of cobalt(II) by promoting the formation of extractable [CoCl₄]²⁻ species [4]. This mechanism is described by the equilibrium:
$$
\text{[Co(H₂O)₆]²⁺} + 4\text{Cl⁻} \leftrightarrow \text{[CoCl₄]²⁻} + 6\text{H₂O}
$$
Subsequent ion exchange with tetraoctylphosphonium chloride follows:
$$
2[\text{P8888}]^+\text{Cl⁻} + \text{[CoCl₄]²⁻} \leftrightarrow [\text{P8888}]₂^+\text{[CoCl₄]²⁻} + 2\text{Cl⁻}
$$
This process is thermodynamically favorable, with Gibbs free energy changes (ΔG°) ranging from -5.19 to -8.34 kJ·mol⁻¹ for cobalt extraction [4].

Table 1: Extraction Efficiency of Transition Metals in Chloride Media

Metal IonChloride Concentration (M)Extraction Efficiency (%)
Co(II)3.070
Zn(II)4.085
Fe(III)5.095

Data derived from equilibrium studies in concentrated HCl solutions [1] [5].

pH-Dependent Selectivity Patterns for Transition Metals

The selectivity of tetraoctylphosphonium chloride for transition metals is highly pH-dependent. At low pH (≤2), metals forming stable anionic chloro complexes (e.g., Fe³⁺, Cu²⁺, Zn²⁺) are preferentially extracted, while rare earth elements (REEs) remain in the aqueous phase due to their cationic speciation [1] [6]. For instance, iron(III) achieves >95% extraction at pH 1.5, whereas lanthanum(III) shows negligible extraction under the same conditions [1].

A critical pH threshold exists between transition metals and REEs. Transition metals exhibit extraction maxima at pH 1–3, whereas REEs require pH >5 for significant recovery. This divergence enables selective separation, as demonstrated by the one-pH-unit gap in extraction curves for Nd³⁺ (REE) versus Co²⁺ (transition metal) [1].

Key Selectivity Trends:

  • High Chloride/Low pH: Fe³⁺ > Cu²⁺ > Zn²⁺ > Co²⁺ > Ni²⁺
  • Moderate Chloride/Neutral pH: Rare earths remain unextracted
  • Low Chloride/High pH: Extraction shifts to carboxylate-mediated mechanisms (not applicable to tetraoctylphosphonium chloride) [6].

Separation Efficiency for Rare Earth Element Recovery

Tetraoctylphosphonium chloride exhibits negligible affinity for REEs in acidic chloride media, making it ideal for separating transition metals from REE-containing solutions. In mixed systems containing dysprosium(III) and cobalt(II), >99% cobalt removal is achieved while retaining >98% dysprosium in the aqueous phase [1].

Table 2: Separation Factors (β) for REEs Relative to Lanthanum

REE PairSeparation Factor (β)
Nd/La1.8
Dy/La2.3
Sm/La1.5
Er/La2.1

Data from chloride media at pH 2.5 [1].

The compound’s selectivity enables purification of REE streams contaminated with transition metals. For example, in post-leaching solutions from electronic waste, tetraoctylphosphonium chloride removes >90% of iron and copper while preserving >95% yttrium and neodymium [6]. This capability addresses a critical challenge in REE recycling, where transition metal impurities often degrade product quality.

Structural Characteristics

The tetraoctylphosphanium cation exhibits a tetrahedral geometry around the central phosphorus atom, with each of the four octyl chains extending outward to create a highly lipophilic molecular framework [1]. The systematic name for this compound follows the International Union of Pure and Applied Chemistry nomenclature as tetraoctylphosphanium chloride, reflecting its composition of four octyl substituents attached to a phosphonium center [1] [3].

The molecular formula C32H68ClP indicates the presence of thirty-two carbon atoms, sixty-eight hydrogen atoms, one chlorine atom, and one phosphorus atom [2] [3]. The SMILES notation for this compound is represented as CCCCCCCCP+(CCCCCCCC)CCCCCCCC.[Cl-], demonstrating the quaternary phosphonium structure with the associated chloride counterion [2].

Physical Properties

The physical characteristics of tetraoctylphosphanium chloride are influenced by its long alkyl chains and ionic nature . The compound exhibits enhanced lipophilicity compared to shorter-chain phosphonium salts, which significantly affects its solubility properties and reactivity patterns . Research has demonstrated that tetraoctylphosphanium compounds possess unique solubility behavior, being capable of dissolving both polar and non-polar compounds due to their amphiphilic nature .

The thermal properties of tetraoctylphosphanium-based ionic liquids have been extensively studied, revealing high thermal stability with decomposition temperatures ranging from 371 to 384 degrees Celsius [6]. These compounds exhibit remarkable thermal stability over extended periods, with weight loss measurements indicating only 0.17 to 0.40 percent mass loss at 100 degrees Celsius over ten hours [6].

Role in Ionic Liquid Chemistry

Ionic Liquid Precursor Function

Tetraoctylphosphanium chloride serves as a fundamental precursor in the synthesis of room temperature ionic liquids through anion exchange reactions [7]. The compound's role as an ionic liquid precursor is particularly significant because it allows for the creation of task-specific ionic liquids by varying the counterion while maintaining the bulky tetraoctylphosphanium cation . This versatility enables researchers to tailor ionic liquid properties for specific applications by selecting appropriate anions [7].

The synthesis of tetraoctylphosphanium-based ionic liquids typically involves metathesis reactions where the chloride anion is exchanged with other anions such as bis(trifluoromethanesulfonyl)imide, oleate, or acetate [5] [7]. Studies have shown that tetraoctylphosphanium methanesulfonate can be prepared using established synthetic protocols, demonstrating the compound's utility in creating diverse ionic liquid systems [7].

Electrochemical Applications

Research has revealed that tetraoctylphosphanium-based ionic liquids exhibit exceptional electrochemical properties, making them valuable in electrochemical applications [8]. Tetraoctylphosphanium tetrakis(pentafluorophenyl)borate, derived from the chloride precursor, demonstrates a wide metal-electrolyte potential window of approximately 3.5 volts and a large liquid-liquid polarizable potential window of about 0.9 volts at 60 degrees Celsius [8].

The electrochemical characteristics of these compounds include enhanced electron transfer kinetics and ion transfer reactions at interfaces [8]. Finite element analysis studies have shown improved kinetics for both electron transfer at metal electrode interfaces and ion transfer at water-ionic liquid interfaces [8]. These properties make tetraoctylphosphanium-derived ionic liquids particularly suitable for conventional electrochemistry and biphasic metal ion extractions [8].

Catalytic Applications and Phase Transfer Processes

Phase Transfer Catalysis

Tetraoctylphosphanium chloride exhibits significant potential as a phase transfer catalyst, facilitating the transfer of substances between immiscible phases [9]. The compound's ability to form complexes with various anions enhances its effectiveness in specific reactions where reactants exist in different phases . The long alkyl chains of the tetraoctylphosphanium cation contribute to its lipophilic character, making it particularly effective in biphasic systems .

Phase transfer catalysis involving phosphonium salts has been extensively studied, with researchers demonstrating that the cation architecture and chain length significantly impact catalytic performance [9]. The tetraoctylphosphanium structure provides optimal balance between hydrophobic character and ionic functionality, enabling efficient phase transfer processes [9]. These catalysts have found applications in oxidations, alkylations, nucleophilic substitutions, polymerizations, and reduction reactions [9].

Metal Extraction Processes

The role of tetraoctylphosphanium chloride in metal extraction processes has been demonstrated through research on tetraoctylphosphanium oleate systems [5]. Studies have shown that the tetraoctylphosphanium cation can function as both an extractant for anionic metal complexes and as a component in bifunctional ionic liquid systems [5]. The extraction behavior varies significantly with solution pH, with different metals being extracted through distinct mechanisms [5].

Research has revealed that at high pH values (greater than 5), metals are extracted via the oleate anion, while at low pH values and high hydrochloric acid concentrations, certain transition metals are extracted as anionic chloro complexes in combination with tetraoctylphosphanium cations [5]. This dual extraction mechanism makes tetraoctylphosphanium-based systems particularly valuable for selective metal separations [5].

Research Findings and Applications

Thermophysical Properties

Comprehensive studies on tetraoctylphosphanium bromide, a closely related compound, have provided insights into the thermophysical properties of tetraoctylphosphanium salts [10] [11]. Experimental measurements conducted over temperature ranges between 288.15 and 353.15 Kelvin at atmospheric pressure have revealed important density, viscosity, refractive index, and surface tension characteristics [10] [11].

The research demonstrates that tetraoctylphosphanium salts exhibit lower viscosity compared to analogous ammonium compounds due to molecular features including larger bond distances and higher flexibility of bond angles and dihedral angles [12]. These structural characteristics contribute to enhanced ion mobility and reduced intermolecular interactions [12]. The isobaric thermal expansion coefficients and critical temperatures for these compounds have been estimated and provide valuable data for industrial applications [11].

Synthesis and Preparation Methods

The synthesis of tetraoctylphosphanium chloride and related compounds follows established protocols for quaternary phosphonium salt preparation [7] [13]. The fundamental synthetic approach involves the Menschutkin reaction, where tertiary phosphines react with alkyl halides to form quaternary phosphonium salts [14]. Industrial production methods have been developed to ensure consistent quality and yield of these compounds [13] [15].

Tetraoctylphosphanium bromide, commonly used as a synthetic intermediate, is produced through controlled reaction conditions with melting points ranging from 40 to 45 degrees Celsius [13] [15]. The synthesis protocols emphasize the importance of maintaining anhydrous conditions and controlling reaction temperatures to achieve optimal product quality [13]. These compounds are typically stored under inert atmospheres at temperatures below 30 degrees Celsius to maintain stability [13].

Data Tables

Table 1: Basic Molecular Properties of Tetraoctylphosphanium Chloride

PropertyValue
Chemical NameTetraoctylphosphanium chloride
IUPAC NameTetraoctylphosphanium chloride
Chemical FormulaC32H68ClP
Molecular Weight519.3 g/mol
CAS Registry Number37165-84-7
PubChem CID21871669

Table 2: Comparison with Related Phosphonium Compounds

CompoundChemical FormulaMolecular Weight (g/mol)CAS Number
Tetraoctylphosphanium chlorideC32H68ClP519.3037165-84-7
Tetrabutylphosphonium chlorideC16H36ClP294.882304-30-5
Tetraoctylphosphonium bromideC32H68BrP563.7623906-97-0
Triethyl(octyl)phosphonium chlorideC14H32ClP266.83482647-71-2

Table 3: Applications and Roles of Tetraoctylphosphanium Chloride

Application CategorySpecific RoleKey Properties
Ionic Liquid SynthesisPrecursor for ionic liquid formation with various counterionsHigh thermal stability, good conductivity
Phase Transfer CatalysisTransfer of substances between immiscible phasesForms complexes with various anions
Metal ExtractionSelective extraction of metals from chloride solutionspH-dependent extraction behavior
Electrochemical ApplicationsRoom temperature ionic liquid in electrochemical cellsWide electrochemical window (~3.5 V)
Solvent SystemsComponent in mixed solvent systems for dissolutionEnhanced solubility properties
Catalytic ReactionsCatalyst support and medium for organic synthesisFacilitates reaction selectivity

Dates

Last modified: 07-26-2023

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